2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate
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Overview
Description
2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzyloxy group and a hydroxybenzoate moiety, making it a versatile intermediate in organic synthesis. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 2-[2-(benzyloxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to reflux to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxybenzoate moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. The hydroxybenzoate moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar in structure but contains a sulfonate group instead of a hydroxybenzoate moiety.
Ethyl 2-hydroxybenzoate: Lacks the benzyloxy group and has different chemical properties and applications.
Uniqueness
2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate is unique due to its combination of a benzyloxy group and a hydroxybenzoate moiety, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
478866-55-6 |
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Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C18H20O5/c19-17-9-5-4-8-16(17)18(20)23-13-12-21-10-11-22-14-15-6-2-1-3-7-15/h1-9,19H,10-14H2 |
InChI Key |
QDZCWOXYHWELMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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